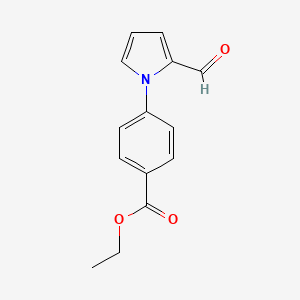![molecular formula C11H12N2O B1608881 (3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one CAS No. 141210-63-1](/img/structure/B1608881.png)
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one
Overview
Description
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to an indole ring system. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one typically involves the reaction of indole derivatives with dimethylformamide dimethyl acetal (DMF-DMA). One efficient method includes a one-pot, two-step reaction where methyl N-arylglycinates and isocyanates react under microwave irradiation to yield the desired product . This method is highly convergent and provides the compound as a single E-stereoisomer in high overall yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for continuous production, which is more suitable for industrial applications compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (mCPBA) to form oxidative fragments.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Cyclization: The compound can undergo cyclization reactions, forming novel heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include mCPBA for oxidation, acetic anhydride for acylation, and various bases for deprotonation and cyclization reactions. Microwave irradiation is often employed to accelerate these reactions and improve yields .
Major Products Formed
Major products formed from these reactions include oxoaplysinopsins and parabanic acids, which are derived from the oxidative fragmentation of the exocyclic methylene group .
Scientific Research Applications
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Mechanism of Action
The mechanism by which (3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one exerts its effects involves the interaction of its dimethylamino group with various molecular targets. For instance, its antifungal activity is attributed to the inhibitory interaction with the active site of the fungal HMGR enzyme . The compound’s structure allows it to participate in nucleophilic addition and cyclization reactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are also used in medicinal chemistry.
Dimethylamino Imines: These compounds are structurally related and used as intermediates in the synthesis of various heterocyclic compounds.
Uniqueness
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of an indole ring with a dimethylamino methylene group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)7-9-8-5-3-4-6-10(8)12-11(9)14/h3-7H,1-2H3,(H,12,14)/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHZRAGCCPFBLA-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1608799.png)
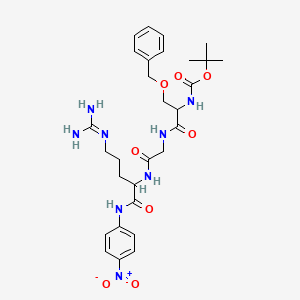
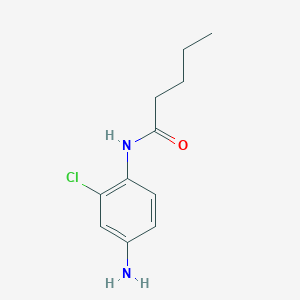
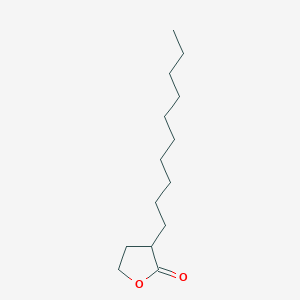

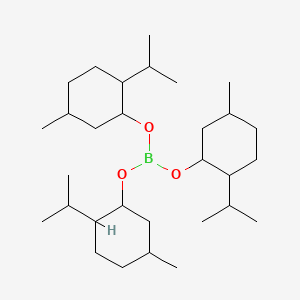
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide](/img/structure/B1608809.png)





